molecular formula C12H14O3 B14698146 2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one CAS No. 18238-43-2

2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one

Cat. No.: B14698146
CAS No.: 18238-43-2
M. Wt: 206.24 g/mol
InChI Key: FINMLVHBTLKKKH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one is a complex organic compound with a unique structure that includes a hydroxy group, a methoxy group, and a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one typically involves multiple steps. One common method starts with the preparation of the hydroxyimino derivative of 6,7,8,9-tetrahydro-1,2-dimethoxy-5H-benzo annulen-5-one, which is then methylated and further reacted with ethyl lithiopropiolate . Another approach involves the conversion of 6,7,8,9-tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one into several bromo-compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as methylation, reduction, and bromination under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

Major products formed from these reactions include various bromoderivatives, acetals, esters, and reduced alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one is unique due to its specific combination of functional groups and its tetrahydrobenzoannulene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

18238-43-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-hydroxy-3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H14O3/c1-15-12-7-9-8(6-11(12)14)4-2-3-5-10(9)13/h6-7,14H,2-5H2,1H3

InChI Key

FINMLVHBTLKKKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCCC(=O)C2=C1)O

Origin of Product

United States

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